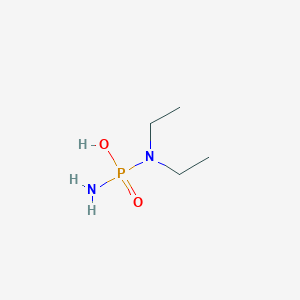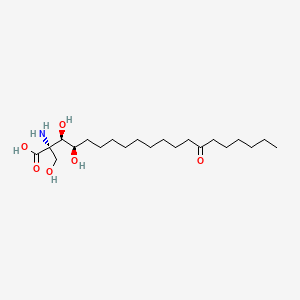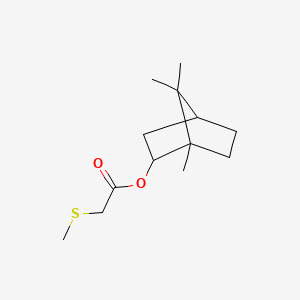
1,3,4,6-四-O-乙酰基-2-叠氮基-2-脱氧-β-D-吡喃葡萄糖
描述
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a compound with the molecular formula C14H19N3O9 . It is a carbohydrate that has been used in the synthesis of disaccharides and D-glucose6-phosphate . It is also a highly valuable intermediate towards the synthesis of heparin-like GAGs .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One method involves the use of freshly prepared triflic azide for the amine to azide conversion . More recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative . Another method involves the preparation of the compound from D-mannose .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate . The molecular weight of the compound is 373.32 g/mol .Chemical Reactions Analysis
The 2-azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It also plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.32 g/mol . It is a powder and has an optical activity of [α]/D +2.9±0.4°, c = 1 in chloroform .科学研究应用
纳米颗粒制备
该化合物用于制备聚乳酸-羟基乙酸共聚物 (PLGA) 纳米颗粒 。 为此目的,采用两种方法:单乳液溶剂挥发法和纳米沉淀法 。 这些纳米颗粒呈球形,具有稳定可靠的纳米级粒径 。
代谢加工
负载该化合物的 PLGA 纳米颗粒用于体内高效和潜在的代谢加工 。 对未封装的 Ac42AzGlc 进行的初步体内研究表明,心脏糖蛋白的工程改造效果不佳,为 Ac42AzGlc 负载的纳米颗粒提高生物利用度和高效代谢工程提供了途径 。
二糖的合成
1,3,4,6-四-O-乙酰基-2-叠氮基-2-脱氧-β-D-吡喃葡萄糖用于二糖的合成 。 它是生物医药领域的重要组成部分 。
阴离子表面活性剂的制备
该化合物的磷酸化衍生物已证明在研究肌醇合酶底物和制备阴离子表面活性剂方面具有价值 。
抗病毒药物
该化合物作为合成多种抗病毒核苷的先驱体发挥着至关重要的作用 。 它在抗病毒药物的研发中具有重要意义,这些药物针对由病毒感染引起的疾病 。
叠氮糖和糖缀合物的合成
作用机制
Target of Action
Azido sugars like this compound are often used in the study of carbohydrate processing enzymes and glycosylation pathways .
Mode of Action
The 2-azido group in the compound acts as a latent amine . This group can be re-accessed by several reductive chemistries and plays an important role in α-selective glycosylations . The compound interacts with its targets, likely enzymes involved in carbohydrate processing, and induces changes in their function .
Biochemical Pathways
Given its structure, it is likely involved in the modification of carbohydrate processing pathways, particularly those involving glycosylation .
Result of Action
Given its structure and the known properties of azido sugars, it is likely that the compound affects the function of enzymes involved in carbohydrate processing .
Action Environment
It is known that the compound should be stored under inert gas and should avoid heat .
未来方向
The compound has been used as a highly valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . The development of new methods for the amine to azide conversion, such as the use of imidazole sulfonyl azide salts, represents a promising direction for future research .
生化分析
Biochemical Properties
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose plays a significant role in biochemical reactions, particularly in glycosylation processes. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The azido group can be reduced to an amine, allowing for further functionalization and incorporation into complex carbohydrates. Additionally, the acetyl groups protect the hydroxyl groups, making the compound more stable and less reactive during synthetic procedures .
Cellular Effects
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into glycoproteins and glycolipids, affecting their structure and function. This incorporation can alter cell signaling pathways by modifying receptor-ligand interactions and influencing downstream signaling events. Additionally, the compound’s presence in cellular membranes can impact membrane fluidity and permeability .
Molecular Mechanism
At the molecular level, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose exerts its effects through several mechanisms. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also inhibit or activate specific enzymes by binding to their active sites or allosteric sites. Changes in gene expression can occur due to the incorporation of the compound into glycoproteins that regulate transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can change over time. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis, leading to the removal of acetyl groups and the formation of free hydroxyl groups. This degradation can affect the compound’s reactivity and its ability to participate in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose vary with different dosages in animal models. At low doses, the compound can be incorporated into cellular structures without causing significant toxicity. At higher doses, it can lead to adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .
Metabolic Pathways
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is involved in several metabolic pathways. The compound can be metabolized by enzymes such as acetyltransferases and glycosidases, which modify its structure and function. The azido group can be reduced to an amine, allowing for further metabolic transformations. These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it can accumulate in specific compartments, such as the Golgi apparatus and endoplasmic reticulum, where it participates in glycosylation processes. The compound’s distribution can affect its biological activity and its ability to modify cellular structures .
Subcellular Localization
The subcellular localization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, it can be localized to the Golgi apparatus, where it is involved in the synthesis of glycoproteins and glycolipids. The compound’s localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001163 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80321-89-7 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80321-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)


![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)









